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An objective comparison of the unexpected reactivity of ortho-alkyl substituted arenesulfonyl

chlorides in nucleophilic substitution reactions, supported by experimental data and

mechanistic insights.

In the realm of organic chemistry, steric hindrance is a well-established concept where bulky

groups near a reaction center impede the approach of a nucleophile, thereby slowing down the

reaction rate. However, a fascinating and counterintuitive phenomenon is observed in the

nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides. The presence of alkyl

groups in the ortho position to the sulfonyl group, which would be expected to decrease the

reaction rate due to steric hindrance and inductive effects, paradoxically accelerates the

substitution. This guide delves into the experimental evidence for this "steric acceleration,"

compares the reactivity of various substituted arenesulfonyl chlorides, and explores the

proposed mechanisms that explain this intriguing anomaly.

Comparative Analysis of Reaction Rates
Kinetic studies on the chloride-chloride exchange reaction in a series of 22 variously

substituted arenesulfonyl chlorides have provided quantitative evidence for the accelerating

effect of ortho-alkyl groups.[1][2][3] The second-order rate constants for this identity reaction,

determined using radio-labeled tetraethylammonium chloride (Et₄N³⁶Cl), reveal a significant
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enhancement in reactivity for ortho-substituted compounds compared to their para- and meta-

substituted or unsubstituted counterparts.[1][2][3]

Substituent
Second-Order Rate
Constant (10⁴ k) [M⁻¹s⁻¹] at
0°C

Relative Rate (k/kᵤₙₛᵤᵦ)

Unsubstituted 1.33 1.00

4-Me 0.67 0.50

2-Me 1.95 1.47

2,6-Me₂ 4.89 3.68

2,4,6-Me₃ 6.10 4.59

2-iPr 1.80 1.35

2,6-iPr₂ 2.95 2.22

2,4,6-iPr₃ 3.72 2.80

Data sourced from Mikołajczyk et al. (2020).[1]

As the data clearly indicates, mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit a

notable increase in reactivity. For instance, the 2,4,6-trimethyl-substituted arenesulfonyl

chloride reacts approximately 4.6 times faster than the unsubstituted analog.[1][4] This is in

stark contrast to the effect of a para-methyl group, which, due to its electron-donating inductive

effect, deactivates the sulfonyl sulfur towards nucleophilic attack and halves the reaction rate.

[1] While classical steric hindrance would predict a decrease in the reaction rate when moving

from a methyl to a bulkier isopropyl group, the data shows that even di-ortho-isopropyl

substitution leads to a more than two-fold rate enhancement compared to the unsubstituted

compound.[1]

The Underlying Mechanism: A Tale of Two Pathways
The counterintuitive acceleration by ortho-alkyl groups is attributed to the unique, rigid, and

sterically compressed ground state of these molecules.[1][2][3] This ground state strain is

relieved upon moving to the transition state, thus lowering the activation energy and
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accelerating the reaction.[5] Density Functional Theory (DFT) calculations, supported by X-ray

crystallographic data, have been instrumental in elucidating the mechanism.[1][2][3]

For the chloride-chloride exchange reaction, the studies strongly indicate a synchronous Sₙ2

mechanism involving a single transition state.[1][2][3]

ArSO₂Cl + Cl⁻
[ArSO₂(Cl)Cl]⁻‡

Trigonal Bipyramidal Transition State
Nucleophilic Attack ArSO₂*Cl + Cl⁻Leaving Group Departure

Click to download full resolution via product page

Fig. 1: Sₙ2 mechanism for chloride exchange.

In contrast, the analogous fluoride exchange reaction is proposed to proceed through a

stepwise addition-elimination (A-E) mechanism, which involves the formation of a distinct

intermediate.[1][2][3]
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ArSO₂F + F⁻
[ArSO₂F(F)]⁻

Difluorosulfurandioxide Intermediate
Addition ArSO₂*F + F⁻Elimination

Preparation

Reaction

Analysis

Prepare solutions of arenesulfonyl chloride
and Et₄N³⁶Cl in acetonitrile

Thermostatically control reactant solutions
at the desired temperature (e.g., 0°C)

Mix equal volumes of the reactant solutions
to initiate the exchange reaction

Withdraw aliquots at specific time intervals

Quench the reaction in the aliquots

Separate the unreacted Et₄N³⁶Cl from the
³⁶Cl-incorporated arenesulfonyl chloride

Measure the radioactivity of the isolated
arenesulfonyl chloride

Calculate the second-order rate constant
using the McKay equation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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